molecular formula C12H20O2 B013446 ethyl (2E,4Z)-deca-2,4-dienoate CAS No. 3025-30-7

ethyl (2E,4Z)-deca-2,4-dienoate

Cat. No. B013446
CAS RN: 3025-30-7
M. Wt: 196.29 g/mol
InChI Key: OPCRGEVPIBLWAY-QNRZBPGKSA-N
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Description

Ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as the pear ester, is a compound of significant interest due to its aroma, which is reminiscent of pears. It is used in various applications, including the analysis of volatile compounds in beverages and studies on insect-plant interactions. The following sections will delve into its synthesis, molecular structure analysis, chemical reactions, physical properties, and chemical properties.

Synthesis Analysis

The stereoselective synthesis of ethyl (2E,4Z)-deca-2,4-dienoate has been developed through a simple two-step process. This synthesis involves Fe-catalyzed cross-coupling of ethyl-(2E,4Z)-5-chloropenta-2,4-dienoate, obtained via one-pot oxidation and olefination of readily available (2Z)-3-chloroprop-2-en-1-ol by n-pentylmagnesium bromide (Shakhmaev et al., 2017).

Molecular Structure Analysis

Although detailed molecular structure analysis specific to ethyl (2E,4Z)-deca-2,4-dienoate was not directly found, its structure is crucial for its synthesis and chemical behavior. The compound’s molecular configuration contributes to its distinctive pear aroma, which is valuable in both food science and ecological research.

Chemical Reactions and Properties

Ethyl (2E,4Z)-deca-2,4-dienoate's reactivity and involvement in chemical reactions have been highlighted in the context of its role in the aroma profiles of fermented beverages. It is one of the esters identified in the volatile profile of ciders, where its presence is influenced by factors such as fermentation temperature, apple variety, and pear juice addition (Kliks et al., 2020).

Future Directions

Future research could explore the biological effects, potential applications beyond flavors and perfumery, and optimization of synthesis methods for ethyl (2E,4Z)-deca-2,4-dienoate. Investigating its interactions with taste receptors and olfactory receptors may provide valuable insights .

properties

IUPAC Name

ethyl (2E,4Z)-deca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8-,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCRGEVPIBLWAY-QNRZBPGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041357
Record name Ethyl (2E,4Z)-deca-2,4-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly yellow oil; light fruity note
Record name Ethyl trans-2-cis-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

70.00 to 72.00 °C. @ 0.05 mm Hg
Record name Ethyl 2Z,4E-decadienoic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in fat; Insoluble in water, soluble (in ethanol)
Record name Ethyl trans-2-cis-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.917-0.920
Record name Ethyl trans-2-cis-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

ethyl (2E,4Z)-deca-2,4-dienoate

CAS RN

3025-30-7, 7328-34-9
Record name Ethyl (E,Z)-2,4-decadienoate
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Record name Ethyl (2E,4Z)-decadienoate
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Record name 2,4-Decadienoic acid, ethyl ester, (2E,4Z)-
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Record name Ethyl (2E,4Z)-deca-2,4-dienoate
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Record name Ethyl (2E,4Z)-2,4-decadienoate
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Record name Ethyl (2E,4E)-2,4-decadienoate
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Record name ETHYL 2,4-DECADIENOATE, (2E,4Z)-
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Record name Ethyl 2Z,4E-decadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
RN Shakhmaev, AS Sunagatullina, DA Akimova… - Russian Journal of …, 2017 - Springer
Stereoselective synthesis of methyl-(2E,4Z)-deca-2,4-dienoate, a component of sex pheromones of Pityogenes chalcographus and Acanthoscelides obtectus, was performed on the …
RN Shakhmaev, AS Sunagatullina, DA Akimova… - Chemistry of natural …, 2017 - Springer
A simple two-step synthesis of ethyl-(2E,4Z)-deca-2,4-dienoate based on Fe-catalyzed cross-coupling of ethyl-(2E,4Z)-5-chloropenta-2,4-dienoate, which was obtained via one-pot …
E Zlatić, V Zadnik, J Fellman, L Demšar, J Hribar… - Postharvest Biology and …, 2016 - Elsevier
In this study ‘Bartlett’ pear fruit from two harvest dates were stored under normal atmosphere and ultra-low oxygen (ULO: 0.8 kPa O 2 , <0.5 kPa CO 2 ) at +1 C and −1 C. Storage under …
JP Ley, JM Hilmer, B Weber, G Krammer… - European journal of …, 2004 - Wiley Online Library
The alkamide cis‐pellitorine [(2E,4Z)‐N‐isobutyldeca‐2,4‐dienamide] that occurs naturally in tarragon was prepared in yields up to 80% by lipase‐catalyzed conversion of ethyl 2E,4Z‐…
J Kliks, J Kawa-Rygielska, A Gasiński, J Rębas… - LWT, 2021 - Elsevier
The research concentrated on the analysis of biochemical parameters and volatile composition of the ciders prepared from two Polish apple varieties (Gala and Idared) with and without …
MV Hendges, DA Neuwald, CA Steffens… - Journal of Food …, 2020 - Wiley Online Library
The aim of the present study was to evaluate the effect of maturity stages at harvest (MS) on the inhibitory effects of 1‐methylcyclopropene (1‐MCP) and the ultralow oxygen (ULO) on …
G Wang, S Mohan, E Negishi - Proceedings of the National …, 2011 - National Acad Sciences
All four stereoisomers (7–10) of ethyl undeca-2,4-dienoate were prepared in ≥98% isomeric purity by Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-…
Number of citations: 44 www.pnas.org
MV Hendges, DA Neuwald, CA Steffens… - Postharvest Biology and …, 2018 - Elsevier
The objective of this investigation was to evaluate the quality parameters and aroma profiles of Conference and Alexander Lucas pears after 7 months of storage. Fruits of both cultivars …
X Yang, F Zhao, L Yang, J Li, X Zhu - LWT, 2022 - Elsevier
Zaosu pear has a high yield and is widely planted in Northwest China. Recently, a large number of ripe fruits are spoiled in the orchards due to poor market. This cultivar has the …
J Goliáš, J Balík, J Létal - Horticulturae, 2022 - mdpi.com
A total of 124 identical volatile aromatic compounds were identified during storage of the European ‘Conference’ and the Asian ‘Yali’ pear cultivars in different temperature conditions. …
Number of citations: 5 0-www-mdpi-com.brum.beds.ac.uk

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